
4-bromo-3-methoxy-1-methyl-1H-pyrazole
Overview
Description
4-bromo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H7BrN2O It is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a bromine atom at the fourth position, a methoxy group at the third position, and a methyl group at the first position
Mechanism of Action
Target of Action
Similar compounds such as 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . For instance, 4-bromopyrazole has been shown to inhibit liver alcohol dehydrogenase .
Biochemical Pathways
Related compounds have been shown to affect pathways involving oxidative phosphorylation and atp exchange .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to inhibit certain enzymatic activities, which could potentially lead to changes in cellular metabolism .
Action Environment
It’s known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of this compound can be synthesized by reacting this compound with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with diazo compounds to form pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyrazole oxides or hydrides.
Scientific Research Applications
4-bromo-3-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-bromo-3-methoxy-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-methyl-1H-pyrazole: Lacks the methoxy group at the third position, which may affect its reactivity and biological activity.
3-methoxy-1-methyl-1H-pyrazole: Lacks the bromine atom at the fourth position, which may influence its chemical properties and applications.
4-bromo-3-methoxy-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a methyl group at the first position, which can alter its physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-3-methoxy-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDRYZMVCJXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)
![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B2905027.png)
![3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2905029.png)
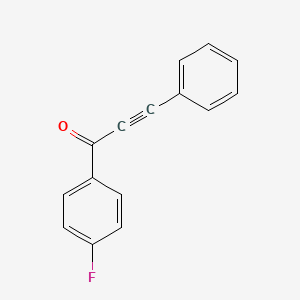
![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2905035.png)
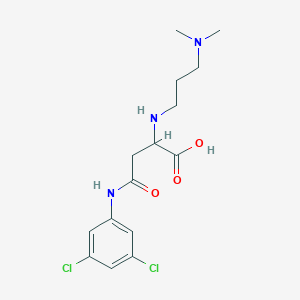
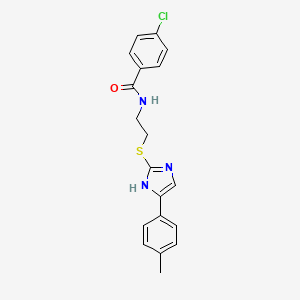
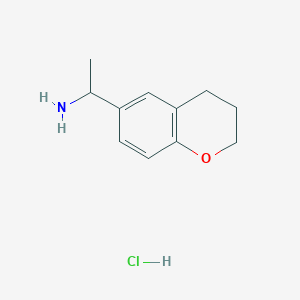
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2905043.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B2905045.png)
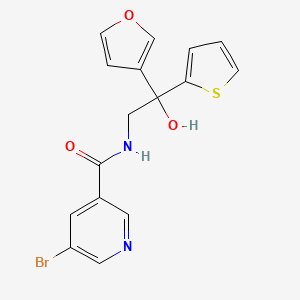
![2,5-dichloro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2905048.png)
